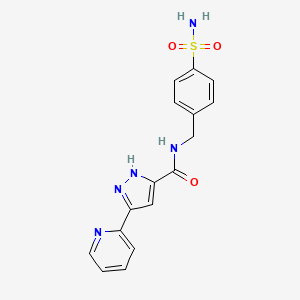![molecular formula C21H25N7O2 B11124869 N-[2-oxo-2-({[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}amino)ethyl]-2-pyrazinecarboxamide](/img/structure/B11124869.png)
N-[2-oxo-2-({[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}amino)ethyl]-2-pyrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-oxo-2-({[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}amino)ethyl]-2-pyrazinecarboxamide is a complex organic compound that features a triazolopyridine moiety, a cyclohexyl group, and a pyrazinecarboxamide structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-oxo-2-({[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}amino)ethyl]-2-pyrazinecarboxamide typically involves multiple steps, starting with the preparation of the triazolopyridine intermediate. This intermediate is then reacted with cyclohexylmethylamine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[2-oxo-2-({[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}amino)ethyl]-2-pyrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-[2-oxo-2-({[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}amino)ethyl]-2-pyrazinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as an antimicrobial and antiviral agent
Industry: It is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[2-oxo-2-({[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}amino)ethyl]-2-pyrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or activate certain biological pathways, leading to its observed biological effects. For example, it may intercalate with DNA, inhibiting the replication of cancer cells .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Studied for its anticancer properties.
Uniqueness
N-[2-oxo-2-({[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}amino)ethyl]-2-pyrazinecarboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and make it a versatile compound for various applications .
Properties
Molecular Formula |
C21H25N7O2 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[2-oxo-2-[[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methylamino]ethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C21H25N7O2/c29-19(14-24-20(30)16-13-22-9-10-23-16)25-15-21(7-3-1-4-8-21)12-18-27-26-17-6-2-5-11-28(17)18/h2,5-6,9-11,13H,1,3-4,7-8,12,14-15H2,(H,24,30)(H,25,29) |
InChI Key |
ULGPANWRWKZGFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC2=NN=C3N2C=CC=C3)CNC(=O)CNC(=O)C4=NC=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11124792.png)
![N-(2-ethoxyphenyl)-2-{1-[(2-methoxyphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11124798.png)
![2-{1-[(4-tert-butylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11124800.png)

![9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11124816.png)
![5-(furan-2-yl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-({4-[(2-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11124826.png)


![3-[(5Z)-5-{[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11124847.png)
![N-(4-ethoxyphenyl)-2-{1-[(4-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11124850.png)
![1-(3,4-Dimethoxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11124858.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]propanamide](/img/structure/B11124866.png)
![(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B11124871.png)
![6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11124876.png)
